molecular formula C12H19N5 B11744882 [(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine

[(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11744882
M. Wt: 233.31 g/mol
InChI Key: YXVJTCYYEBGBRE-UHFFFAOYSA-N
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Description

Bispyrazole Ether Ligands

Ligands such as 1,2-bis([4-(3,5-dimethyl-1H-pyrazol-1-yl)phenoxy]ethane feature ether bridges instead of amine linkages. These ethers demonstrate:

  • Reduced Basicity : The ether oxygen’s lone pairs are less available for coordination compared to the amine’s nitrogen.
  • Rigid Conformations : Ether bridges restrict rotational freedom, favoring linear or helical polymeric structures in metal complexes.
  • Lower Solubility : The absence of a protonatable amine group reduces aqueous solubility compared to the title compound.

Tris(2-Pyridylmethyl)Amine (tmpa)

Unlike tmpa’s pyridyl donors, the pyrazole rings in This compound provide weaker σ-donor strength but stronger π-acceptor capability, influencing metal-ligand bond stability in coordination complexes.

Pyrazolo[1,5-a]pyridin-2-yl-methylamine

This derivative replaces one pyrazole ring with a pyrido-pyrazole hybrid, enhancing π-conjugation and altering electronic properties. The title compound’s bis-pyrazole design offers greater synthetic modularity for tuning steric and electronic profiles.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1-(1-methylpyrazol-3-yl)-N-[(1-propylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C12H19N5/c1-3-6-17-8-5-12(15-17)10-13-9-11-4-7-16(2)14-11/h4-5,7-8,13H,3,6,9-10H2,1-2H3

InChI Key

YXVJTCYYEBGBRE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=NN(C=C2)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The most widely reported method involves sequential alkylation of pyrazole precursors. A two-step protocol begins with the synthesis of (1-methyl-1H-pyrazol-3-yl)methanamine (CAS 612511-81-6) and (1-propyl-1H-pyrazol-3-yl)methanamine (CAS 1006333-47-6), followed by their coupling via a nucleophilic substitution reaction.

Key reaction parameters:

ParameterOptimal RangeImpact on Yield
SolventAnhydrous DMFMaximizes solubility of intermediates
BaseK₂CO₃Maintains pH 8–9 for deprotonation
Temperature60–70°CBalances reaction rate vs. decomposition
CatalystKI (10 mol%)Enhances nucleophilicity via Finkelstein effect

Under these conditions, the reaction achieves 68–72% yield with >95% purity after column chromatography. Industrial-scale implementations employ continuous flow reactors to improve reproducibility, achieving batch yields of 85% at 100 kg scale.

Reductive Amination of Pyrazole Aldehydes

Substrate Preparation and Catalysis

An alternative route utilizes reductive amination between (1-methyl-1H-pyrazol-3-yl)formaldehyde and (1-propyl-1H-pyrazol-3-yl)methanamine . This method circumvents the need for halogenated intermediates, reducing byproduct formation.

Critical factors include:

  • Reducing agent: NaBH₃CN (0.5 equiv.) in methanol at 0°C

  • Stoichiometry: 1:1.2 aldehyde-to-amine ratio to drive reaction completion

  • Workup: Acidic extraction (1M HCl) followed by neutralization with NaHCO₃

This approach yields 61–65% product with residual aldehyde <2% as verified by HPLC. Recent advances employ catalytic hydrogenation (H₂, 50 psi) over Pd/C, boosting yields to 78% while eliminating borohydride waste.

Cross-Coupling Strategies Using Transition Metal Catalysts

Buchwald-Hartwig Amination

Palladium-catalyzed coupling represents a state-of-the-art method, particularly for asymmetric variants. The protocol couples 3-bromo-1-methyl-1H-pyrazole with 3-(aminomethyl)-1-propyl-1H-pyrazole under inert atmosphere.

Catalyst system:

ComponentRoleLoading
Pd₂(dba)₃Precatalyst2 mol%
XantphosLigand4 mol%
Cs₂CO₃Base2.5 equiv.

Microwave irradiation (120°C, 30 min) accelerates the reaction, achieving 82% yield with <0.1 ppm Pd residue after chelating resin treatment. This method’s scalability is limited by catalyst costs but remains valuable for high-purity pharmaceutical intermediates.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)Environmental Impact
Nucleophilic Alkylation729512.50Moderate (halogenated waste)
Reductive Amination789718.20Low (aqueous workup)
Pd-Catalyzed Coupling8299.545.80High (heavy metals)

Key findings:

  • Nucleophilic alkylation remains the industrial workhorse due to cost-effectiveness despite moderate yields.

  • Reductive amination offers greener chemistry but requires expensive borohydrides or high-pressure equipment.

  • Cross-coupling methods deliver premium purity for clinical applications but face economic barriers.

Industrial-Scale Production Considerations

Regulatory Compliance

  • ICH Q3D guidelines: Limit Pd residues to <10 ppm in final API batches.

  • REACH compliance: Full ecotoxicological profiling required for production volumes >1 ton/year .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound's reactivity is influenced by its:

  • Amine group : Prone to alkylation, acylation, and oxidation.

  • Pyrazole rings : Participate in electrophilic substitution and coordination reactions.

  • Methylene bridges : Stabilize charge distribution and enable nucleophilic attacks.

Table 1: Key Reaction Pathways

Reaction TypeReagents/ConditionsProducts/Outcomes
Alkylation Alkyl halides (e.g., CH₃I), base (NaOH)Tertiary amine derivatives
Acylation Acetyl chloride, anhydrous conditionsAmide formation
Oxidation KMnO₄ in acidic mediumN-Oxide derivatives
Reduction LiAlH₄ in anhydrous etherSecondary amine intermediates
Substitution HNO₂ (nitrous acid)Diazonium intermediates

Alkylation Reactions

The primary and secondary amine groups react with alkyl halides under basic conditions. For example:

  • Reaction :

    Amine+CH3INaOHQuaternary ammonium salt\text{Amine} + \text{CH}_3\text{I} \xrightarrow{\text{NaOH}} \text{Quaternary ammonium salt}
  • Conditions : Room temperature, polar aprotic solvents (e.g., DMF).

  • Yield : ~60–75% (estimated from analogous pyrazole-amine systems).

Oxidation Pathways

Controlled oxidation of the amine group produces N-oxide derivatives:

  • Reagent : KMnO₄ in H₂SO₄.

  • Mechanism : Electron transfer from nitrogen to permanganate ion, forming a stable oxide.

Acylation with Carboxylic Acid Derivatives

The amine reacts with acetyl chloride to form amides:

  • Reaction :

    Amine+CH3COClCH3CONHR+HCl\text{Amine} + \text{CH}_3\text{COCl} \rightarrow \text{CH}_3\text{CONHR} + \text{HCl}
  • Conditions : Anhydrous ether, 0–5°C.

Comparative Reactivity

The compound’s dual pyrazole-methylamine structure enhances its reactivity compared to simpler amines:

Table 2: Reactivity Comparison with Analogues

CompoundAlkylation RateOxidation Susceptibility
This compound HighModerate
1-MethylpyrazoleLowLow
Propyl[(1-propylpyrazol-3-yl)methyl]amineModerateHigh

Spectroscopic Confirmation

Post-reaction analysis employs:

  • ¹H NMR : To confirm alkylation (δ 2.5–3.5 ppm for N-CH₂ groups) .

  • IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and C=O peaks (~1650 cm⁻¹) for acylated products.

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 200°C, forming pyrazole fragments.

  • Hydrolysis : Susceptible to strong acids/bases, cleaving methylene bridges.

Scientific Research Applications

Structural Characteristics

The compound features two pyrazole rings connected via a methylene bridge, which contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

The dual pyrazole structure of this compound makes it a promising scaffold for the development of new pharmaceuticals. Pyrazoles are often investigated for their potential as:

  • Anticancer agents : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival .
  • Antimicrobial agents : Studies have shown that certain pyrazole derivatives exhibit significant antimicrobial properties against various bacterial strains, making them candidates for new antibiotics .

Agricultural Chemistry

Research has highlighted the potential of pyrazole compounds in herbicide development. For instance, modifications to the pyrazole structure can enhance herbicidal activity against specific weeds while minimizing toxicity to crops . The effectiveness of these compounds is often evaluated through greenhouse assays to determine their efficacy and safety profiles.

Material Science

The compound can serve as a building block for synthesizing novel materials with specific properties. Its ability to form coordination complexes with metals opens avenues for developing catalysts and sensors . The unique electronic properties of pyrazoles make them suitable for applications in organic electronics and photonic devices.

Biochemical Research

In biochemical contexts, [(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is being studied for its interactions with biological macromolecules, including enzymes and receptors. Understanding these interactions can lead to insights into drug design and mechanism of action .

Case Study 1: Anticancer Activity

A study exploring the anticancer effects of various pyrazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells. The study utilized cell viability assays and flow cytometry to assess apoptosis induction, revealing that these compounds could effectively trigger programmed cell death in cancerous cells .

Case Study 2: Herbicide Development

In a greenhouse experiment, a series of pyrazole derivatives were synthesized and tested for herbicidal efficacy. One derivative showed an EC50 value of 10.37 g/ha against barnyard grass, indicating strong potential as a selective herbicide with minimal impact on rice plants . This highlights the importance of structural modifications in enhancing biological activity.

Mechanism of Action

The mechanism of action of [(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

The compound is compared below with structurally related pyrazole-amine derivatives, focusing on substituent effects, molecular properties, and functional applications.

Substituent Effects on Physicochemical Properties
Compound Name (IUPAC) Substituents (R1, R2) Molecular Weight (g/mol) Key Properties Reference
[(1-Methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine Methyl, Propyl ~249.3* Moderate lipophilicity; dual pyrazole motifs
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Ethyl, Pyridinyl 203 ([M+H]⁺) Increased polarity due to pyridine
Pentyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine Pentyl, Propyl 245.8 High hydrophobicity; long alkyl chain
1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine Isopropyl, Pyrrole ~263.3* Heterocyclic diversity (pyrrole vs. pyrazole)

*Calculated based on structural formula.

Key Observations :

  • Alkyl Chain Length : The propyl group in the target compound balances hydrophobicity and steric bulk compared to shorter (ethyl) or longer (pentyl) chains. Pentyl derivatives (e.g., ) exhibit enhanced lipophilicity, which may improve lipid membrane penetration but reduce aqueous solubility.
  • Heterocyclic Diversity: Replacing one pyrazole with a pyrrole ring (as in ) alters hydrogen-bonding capacity.
  • Aromatic vs.

Biological Activity

The compound [(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is a synthetic organic molecule that features two pyrazole moieties connected by a methylamine bridge. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The compound's molecular formula is C13H20N4C_{13}H_{20}N_4 with a molecular weight of 232.32 g/mol, which indicates its suitability for various biological interactions due to its size and functional groups.

Structural Characteristics

The structural arrangement of this compound includes:

  • Pyrazole Rings : Known for their diverse biological activities, the presence of these heterocycles may facilitate interactions with various biological targets.
  • Alkyl Substituents : The methyl and propyl groups enhance solubility and may influence pharmacokinetic properties.

Biological Activity Overview

Preliminary studies indicate that This compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various pathogens.
  • Enzyme Inhibition : Potential as an inhibitor for enzymes like alpha-amylase, which is crucial in carbohydrate metabolism.

In Vitro Studies

In vitro studies have demonstrated that pyrazole derivatives can exhibit significant biological activities. For instance, compounds with similar structures have been tested for their ability to inhibit fungal growth and enzyme activity:

CompoundActivityIC50 Value (mg/mL)
Acarbose (control)Alpha-amylase inhibitor0.26
Pyrazole derivativeAlpha-amylase inhibitor0.13 (indicates higher potency)

These results suggest that modifications in the pyrazole structure can lead to enhanced biological activity.

Case Studies

  • Antifungal Activity : A study evaluating the antifungal potency of pyrazole derivatives revealed inhibition zones ranging from 12 to 16 mm against strains like Aspergillus niger and Penicillium digitatum. Such activity underscores the potential application of these compounds in treating fungal infections .
  • Alpha-Amylase Inhibition : Research highlighted that certain pyrazole derivatives exhibited alpha-amylase inhibition significantly better than acarbose, suggesting their potential use in managing diabetes by controlling carbohydrate absorption .

The proposed mechanism of action for compounds like This compound involves:

  • Binding to active sites on enzymes or receptors, thereby inhibiting their function.
  • Interacting with cellular pathways involved in inflammation or metabolic processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for [(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, pyrazole derivatives are often prepared by reacting substituted propenones with hydrazine derivatives in the presence of catalysts like triethylamine. A typical protocol involves:

Step 1 : Synthesis of (1-methyl-1H-pyrazol-3-yl)methanamine via hydrazine condensation with α,β-unsaturated ketones (e.g., using acetic/propionic acid for cyclization) .

Step 2 : Alkylation of the intermediate with a propyl-substituted pyrazole moiety, followed by purification using column chromatography (e.g., silica gel, chloroform/methanol gradients).
Key analytical tools for validation include 1H^1H-NMR (e.g., δ 3.87 ppm for methyl groups) and LCMS for purity assessment .

Q. How is the structural conformation of this compound validated in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For pyrazole derivatives, SHELX software (e.g., SHELXL for refinement) is used to analyze bond lengths, angles, and hydrogen-bonding networks. For example:

  • Coordination geometry : Pyrazole N atoms often exhibit bond distances of ~2.15 Å with metal ions in coordination complexes .
  • Hydrogen bonding : Graph-set analysis (e.g., Etter’s rules) identifies patterns like C-HO\text{C-H}\cdots\text{O} interactions stabilizing crystal packing .
    WinGX or ORTEP for Windows can visualize anisotropic displacement parameters and generate publication-ready figures .

Q. What analytical techniques are critical for assessing stability under varying pH/temperature?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (e.g., >200°C for thermally stable pyrazoles).
  • HPLC Stability Studies : Monitor degradation products under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 37°C for 24 hours) .
  • Dynamic Light Scattering (DLS) : Evaluates aggregation behavior in aqueous buffers.

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer : Density Functional Theory (DFT) and molecular docking (e.g., AutoDock Vina) are used to:

Optimize geometry : B3LYP/6-31G(d) basis sets calculate charge distribution on pyrazole N atoms, critical for H-bond donor/acceptor roles .

Docking simulations : Pyrazole methyl groups often occupy hydrophobic pockets in kinase ATP-binding sites (e.g., G protein-coupled receptor kinase 2), with binding affinities validated via SPR or ITC .

  • Example : A docking score of −9.2 kcal/mol for [(1-methyl-1H-pyrazol-3-yl)methyl]amine derivatives correlates with IC50_{50} values <100 nM .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare IC50_{50} values from diverse assays (e.g., enzymatic vs. cell-based) to identify assay-specific artifacts.
  • SAR Studies : Systematically modify substituents (e.g., propyl vs. benzyl groups) to isolate structure-activity trends. For instance, anti-inflammatory activity in pyrazoles is enhanced by electron-withdrawing groups at the 5-position .
  • Orthogonal Validation : Confirm antibacterial activity via both MIC (Minimum Inhibitory Concentration) and time-kill assays .

Q. What in vivo pharmacokinetic challenges are anticipated for this compound?

  • Methodological Answer :

  • ADME Profiling :

Caco-2 Permeability : Assess intestinal absorption (Papp_{\text{app}} >1 × 106^{-6} cm/s indicates good bioavailability) .

Microsomal Stability : Mouse liver microsomes quantify metabolic clearance (e.g., t1/2_{1/2} >30 mins suggests CYP450 resistance) .

  • Metabolite Identification : LC-HRMS detects phase I/II metabolites (e.g., hydroxylation at the propyl chain or glucuronidation) .

Q. How does hydrogen bonding influence the compound’s solid-state reactivity?

  • Methodological Answer : Hydrogen-bonding networks (e.g., N-HN\text{N-H}\cdots\text{N}) stabilize polymorphs and affect dissolution rates. For example:

  • Graph-Set Analysis : R22(8)\text{R}_2^2(8) motifs in pyrazole crystals correlate with higher melting points (>150°C) .
  • Solubility Modulation : Co-crystallization with succinic acid improves aqueous solubility via O-HN\text{O-H}\cdots\text{N} interactions .

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